molecular formula C20H18FN3O3S B2636586 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxamide CAS No. 1019099-99-0

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxamide

Cat. No.: B2636586
CAS No.: 1019099-99-0
M. Wt: 399.44
InChI Key: NPONZUJWESMMSL-UHFFFAOYSA-N
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Description

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a dioxidotetrahydrothiophene ring, a fluorophenyl group, and a pyrazole carboxamide moiety, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxamide involves multiple steps, typically starting with the preparation of the dioxidotetrahydrothiophene ring. This is followed by the introduction of the fluorophenyl group and the pyrazole carboxamide moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying biochemical pathways or as a potential therapeutic agent. In medicine, its unique structure could be explored for drug development, particularly in targeting specific molecular pathways. Industrial applications might include its use in the development of new materials or as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Compared to other similar compounds, 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxamide stands out due to its unique combination of structural features. Similar compounds might include other pyrazole derivatives or compounds with dioxidotetrahydrothiophene rings. the presence of both the fluorophenyl group and the pyrazole carboxamide moiety in this compound provides distinct properties that can be advantageous in specific applications .

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-N-(3-fluorophenyl)-5-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3S/c21-15-7-4-8-16(11-15)22-20(25)18-12-19(14-5-2-1-3-6-14)24(23-18)17-9-10-28(26,27)13-17/h1-8,11-12,17H,9-10,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPONZUJWESMMSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=CC(=N2)C(=O)NC3=CC(=CC=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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